molecular formula C15H9Cl2O4- B14332045 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate CAS No. 105578-62-9

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate

Cat. No.: B14332045
CAS No.: 105578-62-9
M. Wt: 324.1 g/mol
InChI Key: NFROJUJTUBEEQU-UHFFFAOYSA-M
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Description

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid and contains a dichlorophenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3,4-dichlorophenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate
  • 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid

Uniqueness

2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorophenyl group enhances its stability and potential for various applications compared to similar compounds .

Properties

CAS No.

105578-62-9

Molecular Formula

C15H9Cl2O4-

Molecular Weight

324.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methoxycarbonyl]benzoate

InChI

InChI=1S/C15H10Cl2O4/c16-12-6-5-9(7-13(12)17)8-21-15(20)11-4-2-1-3-10(11)14(18)19/h1-7H,8H2,(H,18,19)/p-1

InChI Key

NFROJUJTUBEEQU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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